Meta-Methoxy Substitution Confers Favorable Potency Among Methoxy Regioisomers in a SARS-CoV PLpro Benzamide Series
In a published SAR study of benzamide-based SARS-CoV papain-like protease (PLpro) inhibitors, the 3-methoxy-substituted benzamide (compound 5f) exhibited an IC50 of 13.5 ± 6.8 µM, whereas the 2-methoxy analogue showed a 6.7-fold weaker potency (IC50 = 90 ± 26 µM) and the 4-methoxy analogue was 11-fold weaker (IC50 = 149 ± 43 µM) [1]. Although these compounds contain a naphthylethyl tail rather than the oxindole core, the regioisomeric trend underscores the privileged nature of the meta-methoxy vector for enzyme binding.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 13.5 ± 6.8 µM (3-OMe benzamide; compound 5f) |
| Comparator Or Baseline | 2-OMe: 90 ± 26 µM; 4-OMe: 149 ± 43 µM; lead (2-Me): 8.7 ± 0.7 µM |
| Quantified Difference | 3-OMe is ~6.7× more potent than 2-OMe and ~11× more potent than 4-OMe |
| Conditions | Recombinant SARS-CoV PLpro enzyme assay; J. Med. Chem. 2009, 52, 5228–5240 |
Why This Matters
This establishes a class-level precedent that 3-methoxy substitution is superior to other methoxy positions for enzyme inhibition, supporting the selection of the 3-methoxy oxindole-benzamide analogue over its 2- or 4-methoxy counterparts.
- [1] Báez-Santos, Y. M. et al. J. Med. Chem. 2009, 52, 5228–5240. Table 1: Structure and activity of substituted benzamide derivatives. View Source
